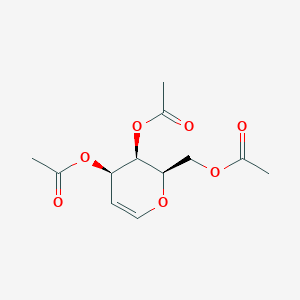

3,4,6-Tri-O-acetyl-D-galactal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863045 | |

| Record name | 1,3,4-Tri-O-acetyl-2,6-anhydro-5-deoxyhex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2873-29-2, 4098-06-0 | |

| Record name | 3,4,6-Tri-O-acetylglucal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3,4,6-Tri-O-acetyl-D-galactal in Modern Glycoscience

An In-depth Technical Guide to the Chemical Properties of 3,4,6-Tri-O-acetyl-D-galactal

This compound is a cornerstone intermediate in the field of synthetic carbohydrate chemistry. As an acetylated derivative of D-galactal, a glycal, its structure is characterized by a double bond between carbons 1 and 2 of the pyranose ring. This endocyclic enol ether functionality is the heart of its reactivity, distinguishing it from standard pyranose sugars and making it an exceptionally versatile building block. The acetyl groups at positions 3, 4, and 6 enhance its stability and solubility in organic solvents, facilitating its use in a wide array of chemical transformations.[1][2]

This guide provides a comprehensive exploration of the chemical properties, synthesis, and reactivity of this compound. It is designed to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively leverage this compound in the synthesis of complex oligosaccharides, glycoconjugates, and other medicinally relevant molecules.[2] We will delve into not just the reactions, but the causality behind experimental choices, providing a robust framework for its application in the laboratory.

Core Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity. A summary of these key characteristics is presented below. The compound is typically a white to off-white or pale yellow solidifying oil at room temperature, requiring refrigeration to maintain its integrity.[1][2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₇ | [1][2] |

| Molecular Weight | 272.25 g/mol | [1][2] |

| Appearance | Light yellow solidifying oil; White to off-white crystalline solid | [1][2][3] |

| Melting Point | 34-38 °C | [4][5][6] |

| Boiling Point | 343.1 °C at 760 mmHg | [4] |

| Density | ~1.24 g/cm³ | [7] |

| Solubility | Sparingly soluble in water; Soluble in chloroform, methanol, ethanol, DMSO | [3] |

| Optical Rotation | [α]²⁰/D = -16° to -21° (c=1 in CHCl₃) | [2] |

| Storage Conditions | 2-8 °C, keep container well-closed and dry | [2] |

Synthesis: Crafting the Glycal Building Block

The preparation of this compound is a well-established process in carbohydrate chemistry, typically starting from the abundant D-galactose. The most common and reliable route involves the reductive elimination of a per-acetylated galactopyranosyl bromide.

The underlying principle of this synthesis is the transformation of the stable pyranose ring into the reactive glycal structure. This is achieved by first converting all hydroxyl groups to a more stable form (acetates) and installing a good leaving group (bromide) at the anomeric position. The subsequent step uses a reducing agent, typically zinc dust, to facilitate the elimination of the bromide and the C2-acetate, forming the C1-C2 double bond.[8][9]

Caption: Synthetic pathway from acetylated glycosyl bromide to galactal.

Experimental Protocol: Synthesis from Acetobromo-α-D-galactose

This protocol details the synthesis of this compound via reductive elimination, a robust and widely used method.[8]

Materials:

-

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide (Acetobromo-α-D-galactose)

-

Zinc powder (fine dust)

-

50% aqueous acetic acid solution

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend zinc powder (approx. 7 molar equivalents) in a 50% aqueous acetic acid solution.

-

Addition of Starting Material: Under ice-bath conditions (0-5 °C), add the acetobromo-α-D-galactose (1 molar equivalent) portion-wise to the stirred zinc suspension over 30-60 minutes. The causality for the slow addition and low temperature is to control the exothermic reaction and prevent degradation of the product.

-

Reaction Monitoring: Allow the reaction to stir vigorously. The progress is monitored by thin-layer chromatography (TLC), typically using a solvent system like petroleum ether:ethyl acetate (3:1). The reaction is complete when the starting bromide spot has been fully consumed (usually 2-4 hours).[8]

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc. Dilute the filtrate with ethyl acetate.

-

Extraction and Washing: Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine. The bicarbonate wash is critical to remove acid that could otherwise catalyze the hydrolysis or rearrangement of the glycal product.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting residue is purified by silica gel column chromatography to afford this compound as a clear, viscous oil or solid.[9]

Key Chemical Reactions and Mechanistic Insights

The synthetic utility of this compound stems from the high reactivity of its C1-C2 double bond. This electron-rich feature makes it susceptible to electrophilic attack, serving as the entry point for a wide range of functionalizations.

Electrophilic Additions: Functionalizing the Glycal Core

The most powerful application of this galactal is in electrophilic addition reactions, which allow for the stereocontrolled introduction of new functionalities at the C1 and C2 positions.

Azidochlorination and Azidonitration: These reactions are pivotal for synthesizing 2-azido-2-deoxygalactose derivatives, which are direct precursors to N-acetyl-D-galactosamine (GalNAc), a fundamentally important amino sugar in biology.[10] The presence of an azido group at C2 is particularly advantageous for the synthesis of α-glycosides due to its non-participating nature, which avoids the formation of oxazolinium intermediates and favors the desired anomeric configuration through the anomeric effect.[10]

The reaction involves the addition of an azide radical (generated from sodium azide) to the double bond, followed by the capture of the resulting intermediate by a chloride or nitrate, yielding 2-azido-glycosyl halides or nitrates.[1][11][12]

Caption: Azidochlorination of this compound.

Experimental Protocol: Azidochlorination This protocol is adapted from a simplified and practical method for the direct preparation of 2-azido-glycosyl chlorides.[10]

Materials:

-

This compound

-

Anhydrous acetonitrile (CH₃CN)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium azide (NaN₃)

-

30% Hydrogen peroxide (H₂O₂)

-

Ethyl acetate, water, saturated NaHCO₃, brine

-

Anhydrous Na₂SO₄

Procedure:

-

Reaction Setup: Dissolve this compound (1 eq) in anhydrous acetonitrile in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to -30 °C using an appropriate cooling bath. This low temperature is crucial for controlling the reaction selectivity and minimizing side products.

-

Reagent Addition: To the cooled solution, add FeCl₃·6H₂O (1.6 eq), NaN₃ (2.2 eq), and 30% H₂O₂ (2.2 eq).[10] The order of addition can be critical, and the reagents should be added carefully.

-

Reaction and Monitoring: Stir the mixture at -30 °C and monitor its completion by TLC (e.g., toluene-ethyl acetate = 4:1).[10]

-

Quenching and Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvents under vacuum to yield the crude 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride.[10] This product can often be used in subsequent glycosylation reactions with minimal purification.

Glycosylation Reactions: The Ferrier Rearrangement

While direct glycosylation is possible, glycals are famously used in the Ferrier rearrangement. This reaction, typically catalyzed by a Lewis acid, involves the allylic rearrangement of the glycal double bond upon reaction with an alcohol nucleophile. This process results in the formation of 2,3-unsaturated glycosides, which are valuable synthetic intermediates themselves.

Caption: General workflow for a Ferrier glycosylation reaction.

Deprotection: Zemplén Deacetylation

To obtain the final target molecule or to selectively modify other positions, the acetyl protecting groups must be removed. The Zemplén deacetylation is the standard method, employing a catalytic amount of sodium methoxide in methanol.[9] This transesterification reaction is highly efficient and clean, proceeding under mild, basic conditions to yield the free hydroxyl groups.

Applications in Drug Development and Glycobiology Research

The chemical reactivity of this compound translates directly to its widespread use in fields targeting biological systems.

-

Synthesis of Oligosaccharides: It serves as a key starting material for the assembly of complex oligosaccharides.[1][2] These structures are vital for studying glycoproteins and glycolipids, which are central to cell signaling, immune response, and pathogenesis.[2]

-

Drug Discovery: Derivatives of this galactal are used to create novel carbohydrate-based drugs.[2] These can act as mimetics or inhibitors that target specific carbohydrate-binding proteins (lectins) or glycosyltransferases, which are often implicated in diseases such as cancer and inflammation.[1]

-

Biotechnology and Glycoconjugates: The compound is instrumental in the preparation of glycoconjugates, which are used to study cell recognition and signaling.[1] It is also used in the production of glycosylated proteins, where the attached carbohydrates can enhance stability and efficacy, a critical aspect of biopharmaceutical development.[2]

-

Fundamental Research: As a well-defined and stable molecule, it is an excellent model compound for investigating the mechanisms of glycosylation reactions and for studying the specificity of enzymes like galactosyltransferases.[1]

Conclusion

This compound is far more than a simple protected sugar; it is a strategic precursor that provides access to a vast range of complex and biologically significant molecules. Its unique reactivity, centered on the C1-C2 double bond, allows for elegant and efficient synthetic routes to amino sugars, unsaturated carbohydrates, and diverse glycosides. A thorough understanding of its chemical properties, as outlined in this guide, empowers researchers to design and execute sophisticated synthetic strategies, accelerating progress in drug development, glycobiology, and materials science.

References

-

Chemsrc. (n.d.). This compound | CAS#:4098-06-0. Retrieved from [Link]

-

Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244-1251. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). The azidonitration of tri-O-acetyl-D-galactal. Retrieved from [Link]

-

PubMed. (n.d.). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. Retrieved from [Link]

-

Research & Reviews: Journal of Pharmaceutical Analysis. (2023). Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules. Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 4098-06-0. Retrieved from [Link]

-

Carl ROTH. (n.d.). This compound, 25 g. Retrieved from [Link]

-

Glycoscience Protocols. (2021). Azidochrolination reaction of tri-O-acetyl-D-galactal. Retrieved from [Link]

-

ResearchGate. (n.d.). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. Retrieved from [Link]

Sources

- 1. Buy this compound | 4098-06-0 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | CAS#:4098-06-0 | Chemsrc [chemsrc.com]

- 5. This compound, CAS No. 4098-06-0 - iChemical [ichemical.com]

- 6. This compound | 4098-06-0 [chemicalbook.com]

- 7. This compound, 25 g, CAS No. 4098-06-0 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. rroij.com [rroij.com]

- 10. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

Introduction: The Strategic Importance of Glycals in Modern Drug Development

An In-depth Technical Guide to the Synthesis of 3,4,6-Tri-O-acetyl-D-galactal from D-galactose

In the landscape of complex molecule synthesis, carbohydrates represent a class of starting materials that are both abundant and stereochemically rich. Among the myriad of carbohydrate derivatives, glycals—cyclic enol ethers derived from monosaccharides—stand out as exceptionally versatile synthetic intermediates.[1] Specifically, this compound is a pivotal building block for the synthesis of a wide array of bioactive mono- and oligosaccharides.[2] Its defining feature, the double bond between carbons 1 and 2, provides a reactive handle for introducing diverse functionalities, making it invaluable in the construction of complex glycoconjugates, glycopeptides, and carbohydrate-based therapeutics.[3]

The biological significance of glycans is vast; they are integral to processes ranging from protein folding and stability to cell-cell recognition and immune responses.[4][5] Consequently, aberrant glycosylation is a hallmark of numerous pathologies, including cancer and infectious diseases.[5] This has positioned carbohydrate-based molecules as critical targets and tools in drug discovery.[4][6] Glycan engineering and the synthesis of specific oligosaccharides are now central to the development of vaccines, therapeutic antibodies, and other biopharmaceuticals where glycosylation patterns dictate efficacy, stability, and immunogenicity.[7][8] This guide provides a detailed, mechanistically-grounded protocol for the synthesis of this compound from the readily available starting material, D-galactose, tailored for researchers and professionals in synthetic chemistry and drug development.

Overall Synthetic Strategy

The transformation of D-galactose into this compound is a robust two-stage process. The core logic is to first activate the anomeric carbon (C1) while protecting the other hydroxyl groups, and then to induce an elimination reaction to form the characteristic C1-C2 double bond.

-

Stage 1: Acetylation and Bromination. D-galactose is fully acetylated to protect the hydroxyl groups. Subsequently, the anomeric acetate is selectively substituted with a bromine atom to create an activated glycosyl halide intermediate, 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide.

-

Stage 2: Reductive Elimination. The glycosyl bromide intermediate undergoes a reductive elimination reaction, typically using zinc dust, which removes the bromine from C1 and the acetate from C2, thereby generating the target glycal.

Part 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide

Principle and Rationale

The initial step in this synthesis is the conversion of D-galactose into a stable, yet reactive, glycosyl bromide. This intermediate, often called acetobromo-α-D-galactose, is a cornerstone in carbohydrate chemistry for the synthesis of glycosides and other derivatives.[9][10][11]

-

Causality of Reagent Selection:

-

Acetic Anhydride (Ac₂O): This is the acetylating agent. It reacts with all the hydroxyl groups on D-galactose to form ester linkages, effectively protecting them from participating in subsequent reactions.

-

Perchloric Acid (HClO₄): A catalytic amount of a strong acid is required to protonate the acetic anhydride, making it a more potent electrophile and dramatically accelerating the acetylation process.[1][12]

-

Hydrogen Bromide in Acetic Acid (HBr/AcOH): This reagent serves a dual purpose. It provides the bromide nucleophile and the acidic conditions necessary to replace the acetate group at the anomeric (C1) position with a bromine atom.[1][13] The anomeric position is particularly reactive due to the influence of the adjacent ring oxygen, allowing for this selective substitution. The resulting bromide is an excellent leaving group, priming the molecule for the next stage.

-

Detailed Experimental Protocol: Stage 1

-

To a stirred solution of D-Galactose (1.0 eq) in Dichloromethane (DCM), add acetic anhydride (approx. 3.0 eq) at 0°C.

-

Carefully add a catalytic amount of perchloric acid (HClO₄) to the cooled mixture. The reaction is exothermic and should be controlled.

-

Allow the reaction to stir at 0°C for 30 minutes. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Once the initial acetylation is complete, add a solution of HBr in acetic acid (approx. 2.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Quench the reaction by pouring it into ice-cold water. Dilute the mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water and a saturated solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is no longer acidic.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose as a syrup or partially crystalline solid.[1] This crude product is often used directly in the next step without further purification.

Quantitative Data: Stage 1 Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Purpose |

| D-Galactose | 180.16 | 1.0 | Starting Material |

| Acetic Anhydride | 102.09 | ~3.0 | Acetylating Agent |

| Perchloric Acid | 100.46 | Catalytic | Catalyst |

| HBr in Acetic Acid | 80.91 (HBr) | ~2.0 | Brominating Agent |

| Dichloromethane | 84.93 | Solvent | Reaction Medium |

| Ethyl Acetate | 88.11 | Solvent | Extraction |

| Sodium Bicarbonate | 84.01 | Excess | Neutralizing Agent |

Part 2: Synthesis of this compound

Principle and Rationale

This stage is the definitive step where the glycal is formed via a reductive elimination reaction. The classic approach, often referred to as the Fischer–Zach method, utilizes zinc dust as the reducing agent.[12]

-

Causality of Reagent Selection:

-

Zinc Dust (Zn): Zinc is a divalent metal that acts as a two-electron donor. It facilitates the elimination of the C1 bromide and the C2 acetate. The mechanism is thought to involve the formation of an organozinc intermediate, which then collapses to form the double bond and zinc salts.[12]

-

Sodium Dihydrogen Phosphate (NaH₂PO₄) or Acetic Acid: The reaction is sensitive to pH. A buffer system, such as NaH₂PO₄ or an acetic acid/sodium acetate buffer, is crucial.[1] It maintains the reaction medium at a mildly acidic pH, which is optimal for the reductive elimination while preventing undesired side reactions like hydrolysis of the acetyl protecting groups.

-

Detailed Experimental Protocol: Stage 2

-

To the crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose from Stage 1, add a solvent such as acetone or a mixture of acetic acid and water.[1]

-

Add sodium dihydrogen phosphate (NaH₂PO₄) to buffer the solution.

-

Add activated zinc dust portion-wise to the stirred reaction mixture. The reaction can be exothermic, and the temperature should be maintained at or near room temperature.

-

Stir the reaction vigorously for 3 hours at room temperature. Monitor the reaction progress by TLC (e.g., using a 2:1 petroleum hexane–ethyl acetate mobile phase), observing the disappearance of the starting bromide and the appearance of the glycal product.[1]

-

Once the reaction is complete, filter the mixture to remove excess zinc and zinc salts. Wash the residue thoroughly with the reaction solvent or ethyl acetate.

-

Combine the filtrate and washings. If the reaction was performed in an acidic aqueous medium, dilute with ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting residue should be purified by silica gel column chromatography. Elute with a gradient of petroleum hexane–ethyl acetate (e.g., starting from 4:1 and moving to 2:1) to obtain the pure this compound as a colorless oil or a low-melting solid.[1]

Quantitative Data: Stage 2 Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Purpose |

| Acetobromo-α-D-galactose | 411.20 | 1.0 | Substrate |

| Zinc Dust | 65.38 | ~4.5 | Reducing Agent |

| Sodium Dihydrogen Phosphate | 119.98 | ~14.0 | pH Buffer |

| Acetone / Acetic Acid | - | Solvent | Reaction Medium |

| Expected Yield | 272.25 (Product) | - | ~81-89% [12] |

Conclusion

The synthesis of this compound from D-galactose is a well-established and efficient process that provides access to a highly valuable building block for chemical glycobiology and medicinal chemistry. The two-stage protocol, involving the formation of a glycosyl halide followed by a zinc-mediated reductive elimination, is a classic example of strategic carbohydrate manipulation. Each step, from the choice of protecting groups and activating agents to the careful control of reaction conditions, is guided by fundamental principles of organic chemistry. The resulting glycal is a gateway to complex oligosaccharides and glycoconjugates, enabling researchers to probe biological systems and develop novel therapeutics that leverage the intricate roles of carbohydrates in health and disease.[14]

References

-

Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules - Research and Reviews. [Link]

-

Glycans in drug discovery - PMC - NIH. [Link]

-

How Glycan Analysis Supports Biopharmaceutical Development - Asparia Glycomics. [Link]

-

Glycan Characterization for Protein Drug Development | Biocompare.com. [Link]

-

Mastering the Art and Science of Glycan Engineering in Drug Development. [Link]

-

D-Galactose - Wikipedia. [Link]

-

Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2). [Link]

-

The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides - PubMed. [Link]

-

Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PubMed Central. [Link]

-

Safe and Scalable Continuous Flow Azidophenylselenylation of Galactal to Prepare Galactosamine Building Blocks | Organic Process Research & Development - ACS Publications. [Link]

-

A New Catalyst for the Reductive Elimination of Acylated Glycosyl Bromides to Form Glycals. [Link]

-

Galactose, Natural Sources and Biotech Uses. [Link]

-

Galactose Absorption and Metabolism | Leloir Pathway and Galactosemia - YouTube. [Link]

-

the synthesis of medicinally important pharma molecules from carbohydrates building blocks - IJNRD. [Link]

-

P(v) intermediate-mediated E1cB elimination for the synthesis of glycals - RSC Publishing. [Link]

-

Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose - ResearchGate. [Link]

-

Halide-Dependent Mechanisms of Reductive Elimination from Gold(III) - PMC. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. This compound | 4098-06-0 [chemicalbook.com]

- 3. The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycans in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]

- 6. aspariaglycomics.com [aspariaglycomics.com]

- 7. biocompare.com [biocompare.com]

- 8. Mastering the Art and Science of Glycan Engineering in Drug Development - Brühlmann Consulting [bruehlmann-consulting.com]

- 9. 3068-32-4,Acetobromo-α-D-galactose [chemsynlab.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chemimpex.com [chemimpex.com]

- 12. ijnrd.org [ijnrd.org]

- 13. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3,4,6-Tri-O-acetyl-D-galactal

Introduction: The Significance of 3,4,6-Tri-O-acetyl-D-galactal in Modern Glycoscience

This compound is a cornerstone building block in synthetic carbohydrate chemistry. As a protected glycal, its endocyclic double bond provides a versatile handle for a myriad of chemical transformations, including electrophilic additions, cycloadditions, and transition metal-catalyzed glycosylations. These reactions open pathways to a diverse range of biologically significant molecules, from oligosaccharides and glycoconjugates to complex natural products and their analogs. For researchers in drug development and glycobiology, precise structural verification of this and related intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, offering unambiguous insights into the molecular framework at the atomic level.

This in-depth guide provides a comprehensive overview of the ¹H and ¹³C NMR data for this compound. We will delve into the expected chemical shifts and coupling constants, present a field-proven protocol for data acquisition, and explain the logic behind spectral assignment using modern 2D NMR techniques. This document is intended to serve as a practical resource for scientists engaged in the synthesis and characterization of carbohydrate-based therapeutics and research tools.

Predicted NMR Data for this compound

While a definitive, published spectrum for the parent this compound can be elusive, its spectral parameters can be predicted with high accuracy based on extensive data from its immediate derivatives and foundational principles of NMR spectroscopy in carbohydrate analysis. The following tables summarize the expected ¹H and ¹³C NMR data in deuterated chloroform (CDCl₃), a common solvent for this class of compounds.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~6.45 | dd | J₁,₂ ≈ 6.2, J₁,₃ ≈ 1.5 |

| H-2 | ~4.80 | ddd | J₂,₁ ≈ 6.2, J₂,₃ ≈ 4.0, J₂,₄ ≈ 1.8 |

| H-3 | ~5.40 | m | - |

| H-4 | ~5.25 | m | - |

| H-5 | ~4.30 | m | - |

| H-6a | ~4.20 | dd | J₆a,₆b ≈ 11.5, J₆a,₅ ≈ 6.5 |

| H-6b | ~4.10 | dd | J₆b,₆a ≈ 11.5, J₆b,₅ ≈ 5.0 |

| CH₃ (Ac) | ~2.15 | s | - |

| CH₃ (Ac) | ~2.08 | s | - |

| CH₃ (Ac) | ~2.05 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~145.0 |

| C-2 | ~98.0 |

| C-3 | ~67.0 |

| C-4 | ~66.5 |

| C-5 | ~74.0 |

| C-6 | ~62.0 |

| C=O (Ac) | ~170.5, ~170.3, ~170.0 |

| CH₃ (Ac) | ~20.9, ~20.7, ~20.6 |

Note: These are predicted values. Actual experimental values may vary slightly depending on concentration, temperature, and instrument calibration.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is foundational to accurate structural elucidation. The following protocol is a self-validating system designed for acetylated glycals like this compound.

1. Sample Preparation:

-

Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification is typically achieved by flash column chromatography on silica gel.[1]

-

Mass: Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.

-

Solvent: Use high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is the solvent of choice due to its excellent solubilizing properties for acetylated carbohydrates and its relatively clean spectral window.

-

Procedure: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube (5 mm diameter). Ensure complete dissolution by gentle vortexing or sonication.

2. NMR Instrument Parameters:

The following parameters are typical for a 400 or 500 MHz NMR spectrometer, which are standard instruments in modern research laboratories.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

Spectral Width: 0-220 ppm.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Utilize standard, gradient-selected pulse programs.

-

Optimize spectral widths in both dimensions to cover all relevant signals.

-

The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve adequate resolution and signal-to-noise in a reasonable timeframe.

-

Workflow for Spectral Assignment: A 2D NMR Approach

Assigning the proton and carbon signals of this compound is a systematic process that relies on a suite of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle. The general workflow is depicted below.

Caption: Workflow for NMR spectral assignment.

1. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the starting point for assigning the carbon spectrum. The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons (C-1 to C-6) based on the previously identified proton signals.

2. ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment reveals which protons are scalar-coupled to each other, typically over two or three bonds. For this compound, this is invaluable for tracing the connectivity of the pyranoid ring. For instance, starting from the well-resolved H-1 signal, one can identify its coupling to H-2. From H-2, correlations to H-1 and H-3 can be observed, and so on, allowing for the sequential assignment of the entire proton spin system.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range correlations (typically over two or three bonds) between protons and carbons. This experiment is particularly useful for:

-

Confirming assignments: Correlations from the anomeric proton (H-1) to carbons C-2, C-3, and C-5 can confirm the ring structure.

-

Assigning quaternary carbons: The carbonyl carbons of the acetyl groups can be assigned by observing correlations from the methyl protons of the acetyl groups.

-

Verifying glycosidic linkages in larger oligosaccharides: In more complex structures, HMBC is the primary tool for determining how monosaccharide units are connected.

By systematically analyzing the data from these three 2D NMR experiments in conjunction with the initial 1D spectra, a complete and confident assignment of all ¹H and ¹³C resonances in this compound can be achieved. This rigorous approach ensures the structural integrity of this vital synthetic intermediate.

Conclusion

The structural characterization of carbohydrate molecules like this compound is a critical step in the development of novel therapeutics and biological probes. NMR spectroscopy, through a combination of 1D and 2D techniques, provides an unparalleled level of detail for this purpose. The data and protocols presented in this guide offer a robust framework for researchers to confidently verify the structure of this and related compounds, ensuring the scientific integrity of their work and accelerating the pace of discovery in the exciting field of glycoscience.

References

-

Supporting Information for "Perfluorophenylboronic acid catalyzed glycosylation of 2-deoxy sugars with various alcohols and substituted phenols". RSC Advances. [Link]

-

Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 120(15), 8763–8815. [Link]

- Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19.

-

Davis, A. L., & Uhrín, D. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18563–18573. [Link]

- Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330.

-

Glycoscience Protocols (GlycoPODv2). (2021). Determination of glycan structure by nuclear magnetic resonance. NCBI Bookshelf. [Link]

Sources

3,4,6-Tri-O-acetyl-D-galactal melting point and solubility

An In-Depth Technical Guide to the Physicochemical Properties of 3,4,6-Tri-O-acetyl-D-galactal

Abstract

This compound is a pivotal intermediate in modern carbohydrate chemistry, serving as a versatile precursor for the synthesis of complex oligosaccharides, glycosides, and various glycoconjugates.[1][2] Its utility in drug development and biotechnology is predicated on its unique structural features, where acetyl protecting groups enhance both stability and reactivity for glycosylation reactions.[1][3] This guide provides a comprehensive analysis of two core physicochemical properties of this compound: its melting point and solubility profile. Authored for researchers, scientists, and drug development professionals, this document synthesizes literature data with practical, field-proven insights, explaining the causality behind experimental observations and providing standardized protocols for reproducible characterization.

Introduction to this compound

Chemical Identity

This compound (CAS No: 4098-06-0) is a protected form of D-galactal, a glycal derived from D-galactose.[1][3] The presence of acetyl groups at the C3, C4, and C6 positions prevents these hydroxyls from participating in reactions, thereby directing chemical transformations to the C1 and C2 positions of the enol ether system. This strategic protection is fundamental to its role in synthesis.

-

Molecular Weight: 272.25 g/mol [4]

-

Appearance: Typically exists as a white to off-white crystalline solid or a pale yellow oil, a variability directly related to its melting point being close to ambient temperature.[3][6][7]

Significance in Synthetic Chemistry

The primary value of this compound lies in the reactivity of its endocyclic double bond. This feature allows it to function as a potent glycosyl donor and a building block for introducing functionality or deoxy positions at C1 and C2. It is widely utilized in the synthesis of oligosaccharides for studying glycoproteins and glycolipids, and its derivatives are actively explored in pharmaceutical research for developing novel therapeutics.[1]

Core Physicochemical Properties

A precise understanding of melting point and solubility is critical for handling, reaction setup, purification, and formulation of this compound.

Melting Point Analysis

The melting point of a compound is a sensitive indicator of its purity. For this compound, the literature presents a narrow but distinct range of values.

| Reported Melting Point | Source(s) |

| 34-38 °C | ChemicalBook, AA Blocks, Chemsrc[2][4][5][8][9][10] |

| 36 °C | Biosynth |

| 30 °C | Echemi[6] |

The observed variation in melting point (from 30 °C to 38 °C) is not unusual for a compound of this nature and can be attributed to several factors:

-

Purity: The most significant factor. Minor impurities, such as residual solvents or incompletely acetylated starting material, can depress and broaden the melting range. A sharp melting range (e.g., 36-37 °C) typically indicates high purity.

-

Physical Form: The compound can exist as a crystalline solid or, if rapidly cooled, as an amorphous solid or oil.[6][7] Amorphous solids do not have a sharp melting point and will soften over a broad temperature range.

-

Methodology: Differences in the heating rate and calibration of melting point apparatuses across different laboratories can contribute to minor discrepancies.

To ensure accurate and reproducible results, the following standardized protocol is recommended.

-

Sample Preparation: Ensure the sample is completely dry and free of solvent. If the material is oily, attempt to induce crystallization by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether) and slowly adding a non-solvent (e.g., hexane) at a low temperature (0-4 °C).

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Loading: Load a small amount of the finely powdered, dry sample into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

Set a rapid heating rate (10-15 °C/min) to approximate the melting point.

-

Allow the apparatus to cool.

-

For the formal measurement, set a slow heating rate (1-2 °C/min) starting from approximately 10 °C below the estimated melting point.

-

-

Reporting: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A pure sample should have a range of no more than 1-2 °C.

Solubility Profile

The solubility of this compound is governed by its molecular structure: the acetyl groups impart significant nonpolar character, while the oxygen atoms of the pyranose ring and esters provide sites for hydrogen bonding with protic solvents.

| Solvent | Qualitative Description | Quantitative Data (if available) | Source(s) |

| Water | Insoluble / Limited | - | [6][7][8] |

| Chloroform | Soluble | 10 mg/mL | [5][6][7][10] |

| Methanol | Soluble | - | [3][7] |

| Ethanol | Soluble / Sparingly Soluble | 1-10 mg/mL | [3][7][11] |

| Dimethyl Sulfoxide (DMSO) | Soluble / Sparingly Soluble | 1-10 mg/mL | [7][11] |

The solubility pattern is logical. The compound is insoluble in water due to the hydrophobic nature of the three acetyl groups, which mask the hydrophilic hydroxyl groups of the parent galactal.[6][7][8] It demonstrates good solubility in chlorinated solvents like chloroform and polar organic solvents such as methanol and ethanol.[3][7] The "sparingly soluble" designation in DMSO and ethanol from some sources likely refers to achieving higher concentrations, while its utility as a reagent often requires concentrations well within the reported 1-10 mg/mL range.[11]

Application Workflow: Azidonitration of this compound

To contextualize the importance of these physicochemical properties, we present a common and powerful application: the azidonitration reaction. This workflow transforms the glycal into 2-azido-2-deoxygalactosyl derivatives, which are crucial precursors for synthesizing 2-amino sugars found in many biologically active molecules.[12] The solubility of the starting material in the reaction solvent (acetonitrile) is key to the success of this procedure.

This protocol is adapted from methodologies described in the literature for the azidonitration of glycals.[12]

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous acetonitrile. The solubility in acetonitrile is sufficient for this reaction.

-

Reagent Addition: Add sodium azide (NaN₃, 3.0 eq) to the stirring solution.

-

Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of ceric ammonium nitrate (CAN, 2.5 eq) in anhydrous acetonitrile dropwise over 30 minutes. The reaction mixture will turn a deep orange/red color.

-

Reaction: Allow the reaction to stir at 0 °C, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Pour the reaction mixture into a separatory funnel containing ice-cold water and diethyl ether.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-azido-1-nitrate products.

-

Purification: The resulting mixture of anomers is typically purified by flash column chromatography on silica gel.

Caption: A representative workflow for the azidonitration of this compound.

Conclusion

This compound is a cornerstone reagent in glycoscience. Its low melting point, often near room temperature, necessitates careful observation of its physical state upon receipt and during handling. The compound's well-defined solubility profile—soluble in common organic solvents like chloroform and acetonitrile but insoluble in water—dictates the choice of reaction and purification conditions. A thorough understanding and methodical determination of these properties are essential for leveraging this versatile building block to its full potential in research and development, ensuring both reproducibility and the successful synthesis of target glycoconjugates.

References

-

Chemsrc. (n.d.). This compound | CAS#:4098-06-0. Retrieved January 12, 2026, from [Link]

-

AA Blocks. (n.d.). 4098-06-0 | MFCD00064092 | this compound. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 3,4,6-Tri-O-acetylglucal. Retrieved January 12, 2026, from [Link]

-

CHEMICAL POINT. (n.d.). Tri-O-acetyl-D-galactal. Retrieved January 12, 2026, from [Link]

-

PubMed. (n.d.). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. Retrieved January 12, 2026, from [Link]

-

PubMed. (n.d.). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-d-hexopyranosides. Retrieved January 12, 2026, from [Link]

-

Canadian Journal of Chemistry. (1979). The azidonitration of tri-O-acetyl-D-galactal. Retrieved January 12, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 4098-06-0 [chemicalbook.com]

- 3. CAS 4098-06-0: Tri-O-acetyl-D-galactal | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS#:4098-06-0 | Chemsrc [chemsrc.com]

- 5. aablocks.com [aablocks.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound CAS#: 4098-06-0 [m.chemicalbook.com]

- 9. chemicalpoint.eu [chemicalpoint.eu]

- 10. 4098-06-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. caymanchem.com [caymanchem.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Formation of 3,4,6-Tri-O-acetyl-D-galactal: Mechanism and Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,4,6-Tri-O-acetyl-D-galactal, a versatile and pivotal building block in modern carbohydrate chemistry.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core mechanistic principles underpinning the formation of this glycal, with a particular focus on the reductive elimination of an acetylated galactosyl bromide precursor. A detailed, field-proven experimental protocol is presented, alongside a discussion of the critical parameters that ensure a high-yielding and reproducible synthesis. The guide aims to bridge theoretical understanding with practical application, empowering researchers to confidently synthesize and utilize this important intermediate in their synthetic endeavors.

Introduction: The Significance of this compound in Synthetic Chemistry

Glycals, cyclic enol ether derivatives of sugars, are highly valuable synthons in carbohydrate chemistry. Their inherent reactivity, stemming from the endocyclic double bond, allows for a diverse array of chemical transformations. This compound, in particular, serves as a key precursor for the synthesis of a wide range of biologically significant molecules, including oligosaccharides, C-glycosides, and various 2-deoxy-sugar derivatives.[1] Its utility is prominent in the development of novel therapeutics, glycoconjugate vaccines, and tools for glycobiology research.

The acetyl protecting groups on the C3, C4, and C6 hydroxyls offer a balance of stability and reactivity, allowing for selective manipulations at the C1 and C2 positions. Understanding the precise mechanism of its formation is paramount for optimizing its synthesis and expanding its applications. This guide will delve into the established two-step synthetic sequence, beginning with the preparation of the key intermediate, 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide.

Mechanistic Deep Dive: The Reductive Elimination Pathway

The cornerstone of this compound synthesis is the reductive elimination of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide. This transformation is typically achieved using activated zinc metal in the presence of an acid, commonly acetic acid. The mechanism can be dissected into several key steps, each governed by fundamental principles of organic and organometallic chemistry.

Step 1: Oxidative Addition of Zinc

The reaction is initiated by the oxidative addition of zinc metal to the anomeric carbon-bromine bond of the acetylated galactosyl bromide. Zinc, acting as a reducing agent, inserts itself into the C1-Br bond, leading to the formation of a transient organozinc intermediate. This step involves a two-electron transfer from the zinc metal to the glycosyl halide.

Step 2: Formation of the Organozinc Intermediate

The resulting organozinc species is a key intermediate in the reaction pathway. While often not isolated, its formation is critical for the subsequent elimination step. The presence of acetic acid in the reaction medium serves a dual purpose: it activates the zinc surface by removing the passivating oxide layer and acts as a proton source.

Step 3: β-Elimination to Form the Glycal

The crucial double bond is formed through a β-elimination reaction. The organozinc intermediate undergoes a concerted or stepwise elimination of the C2-acetate group and the zinc bromide moiety. The electrons from the C-Zn bond shift to form the C1-C2 double bond, while the acetate group at C2 departs, facilitated by the electron-withdrawing nature of the acetyl group. The overall process results in the formation of the desired this compound and zinc acetate bromide.

Caption: Proposed mechanism for the formation of this compound.

Experimental Protocol: A Validated Synthetic Procedure

The following protocol outlines a reliable and scalable method for the synthesis of this compound, commencing with the preparation of the requisite glycosyl bromide.

Preparation of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide

This intermediate is synthesized from D-galactose through per-O-acetylation followed by bromination at the anomeric position.[3]

Materials:

-

D-(+)-Galactose

-

Acetic anhydride

-

Red phosphorus

-

Bromine

-

Chloroform

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of D-(+)-galactose in acetic anhydride, slowly add a catalytic amount of a strong acid (e.g., perchloric acid) while maintaining the temperature below 40°C.

-

Stir the mixture until the reaction is complete (monitored by TLC), yielding penta-O-acetyl-β-D-galactose.

-

Cool the reaction mixture in an ice bath and add red phosphorus.

-

Slowly add bromine dropwise, ensuring the temperature remains below 20°C.

-

After the addition is complete, allow the reaction to proceed for several hours at room temperature.

-

Work up the reaction by adding chloroform and washing with ice-cold water, followed by a saturated sodium bicarbonate solution until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide, which can be purified by recrystallization.

Synthesis of this compound

This procedure details the reductive elimination of the prepared glycosyl bromide.[4]

Materials:

-

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide

-

Zinc powder (activated)

-

Acetic acid (50% aqueous solution)

-

Dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of activated zinc powder in a 50% aqueous acetic acid solution, cooled in an ice bath, add 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide portion-wise.

-

Stir the reaction mixture vigorously under ice-bath conditions for approximately 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether: ethyl acetate (3:1) solvent system.[4]

-

Upon completion, dilute the reaction mixture with dichloromethane and filter to remove excess zinc powder.

-

Neutralize the filtrate by carefully adding a saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound as a pale yellow solid.[4]

Data Presentation and Product Characterization

The successful synthesis of this compound should be confirmed through rigorous characterization. The following table summarizes typical quantitative data and expected spectroscopic signatures for the final product.

| Parameter | Value/Data |

| Yield | 91.6%[4] |

| Appearance | Pale yellow powdery product[4] |

| Molecular Formula | C₁₂H₁₆O₇[1] |

| Molecular Weight | 272.25 g/mol [1] |

| ¹H NMR (300 MHz, CDCl₃) δ | 7.46 – 7.30 (m, 5H), 5.37-5.36 (m, 2H), 5.12 (d, J = 3.1 Hz, 1H), 4.71 (d, J = 11.8 Hz, 1H), 4.52 (d, J = 11.8 Hz, 1H), 4.22 (d, J = 6.5 Hz, 1H), 4.12 (d, J = 6.5 Hz, 2H), 2.16 (s, 3H), 2.13 – 2.11 (m, 1H), 2.08 (s, 3H), 2.00 (s, 3H), 1.97 – 1.90 (m, 1H) |

| ¹³C NMR (75 MHz, CDCl₃) δ | 170.5, 170.3, 170.0, 137.1, 128.5, 128.0, 127.9, 96.5, 69.2, 66.8, 66.7, 66.2, 62.4, 30.1, 20.8, 20.76, 20.74 |

| HRMS (ESI+) m/z | [M + H]⁺ calcd for C₁₉H₂₅O₈: 381.1549; found: 381.1558 (Note: This HRMS data corresponds to a derivative, Benzyl 3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranoside, as a direct HRMS for the galactal was not available in the provided search results) |

Conclusion: A Robust Pathway to a Key Glycosyl Donor

The synthesis of this compound via the reductive elimination of its corresponding glycosyl bromide is a well-established and efficient method. A thorough understanding of the underlying mechanism, particularly the role of zinc in mediating the formation of the crucial double bond, is essential for troubleshooting and optimizing this important transformation. The protocol detailed in this guide, when executed with care, provides a reliable route to this versatile building block, thereby facilitating further advancements in the fields of chemical biology and medicinal chemistry.

References

-

the synthesis of medicinally important pharma molecules from carbohydrates building blocks - IJNRD. (2023-05-05). Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. Retrieved from [Link]

-

A New Catalyst for the Reductive Elimination of Acylated Glycosyl Bromides to Form Glycals. Retrieved from [Link]

-

Reductive Elimination. Retrieved from [Link]

-

Zn-Promoted C–H Reductive Elimination and H2 Activation via a Dual Unsaturated Heterobimetallic Ru–Zn Intermediate - PMC - NIH. Retrieved from [Link]

-

Reductive elimination - Wikipedia. Retrieved from [Link]

-

Reagents: Zinc in acetic acid (Zn/CH3COOH) by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules) - YouTube. (2022-01-03). Retrieved from [Link]

-

Acetobromo-alpha-D-galactose, | A7562-10G | SIGMA-ALDRICH | SLS. Retrieved from [Link]

-

Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose - ResearchGate. Retrieved from [Link]

-

(PDF) 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside. Retrieved from [Link]

-

4098-06-0 | MFCD00064092 | this compound | AA Blocks. Retrieved from [Link]

-

1.26: Oxidative Addition/Reductive Elimination - Chemistry LibreTexts. Retrieved from [Link]

-

Reductive Elimination of Hypersilyl Halides from Zinc(II) Complexes. Implications for Electropositive Metal Thin Film Growth - CORA. Retrieved from [Link]

-

Reductive transformations mediated by zinc dust in acetic acid - Bohrium. Retrieved from [Link]

-

Reductive transformations mediated by zinc dust in acetic acid - OUCI. Retrieved from [Link]

-

Zinc - Organic Chemistry Portal. Retrieved from [Link]

-

A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC - NIH. Retrieved from [Link]

-

The Design and Synthesis of Different α-Linked Galactose Disaccharides - TRACE: Tennessee Research and Creative Exchange. Retrieved from [Link]

-

Fischer glycosidation - Wikipedia. Retrieved from [Link]

-

Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - RSC Publishing. Retrieved from [Link]

-

Fischer glycosidation. Retrieved from [Link]

-

Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC - NIH. Retrieved from [Link]

-

Fischer Glycosylation: A Journey into the Realm of Carbohydrate Chemistry -. Retrieved from [Link]

-

Organozinc Reagents for the Nucleophilic C-Glycosylation of Glycals - School of Chemistry | University of Bristol. Retrieved from [Link]

Sources

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemtry.in [chemtry.in]

- 4. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrophilic Addition Reactions of Acetylated Glycals

Abstract

This technical guide provides a comprehensive overview of the electrophilic addition reactions of acetylated glycals, a cornerstone of modern carbohydrate chemistry. We delve into the core mechanistic principles, explore the stereochemical outcomes, and present field-proven protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of glycals for the synthesis of complex carbohydrates, including 2-deoxyglycosides and C-glycosides, which are integral to numerous bioactive molecules and therapeutic agents.

Introduction: The Unique Reactivity of Acetylated Glycals

Glycals, cyclic enol ethers derived from sugars, are powerful chiral building blocks in organic synthesis.[1] Their defining feature is the endocyclic double bond between C1 and C2, which imparts high electron density and makes them particularly susceptible to attack by electrophiles.[2][3] The acetyl protecting groups commonly employed serve not only to protect the hydroxyl functionalities but also to influence the reactivity and stereoselectivity of these reactions. This guide will focus on the electrophilic additions to these acetylated glycals, which serve as gateways to a diverse array of functionalized carbohydrate derivatives.

The fundamental mechanism of electrophilic addition to an alkene involves the attack of the electron-rich π-bond on an electrophile, leading to the formation of a carbocation intermediate, which is subsequently trapped by a nucleophile.[4][5] In the context of glycals, this process is nuanced by the presence of the ring oxygen and the stereochemistry of the substituents, leading to highly controlled and predictable outcomes.

Mechanistic Considerations and Stereoselectivity

The stereochemical outcome of electrophilic additions to acetylated glycals is a critical aspect of their synthetic utility. The initial attack of the electrophile and the subsequent nucleophilic trapping are often highly stereoselective, governed by a combination of steric and electronic factors.

The Role of the Oxocarbenium Ion Intermediate

A key intermediate in many electrophilic additions to glycals is the allylic oxocarbenium ion.[6] The formation of this delocalized cation plays a pivotal role in dictating the regioselectivity and stereoselectivity of the subsequent nucleophilic attack. The stability of this intermediate is a driving force for the reaction.

Caption: Formation of the allylic oxocarbenium ion intermediate.

Key Electrophilic Addition Reactions and Protocols

This section details several synthetically important electrophilic addition reactions of acetylated glycals, providing mechanistic insights and generalized experimental protocols.

Halogenation: Synthesis of 2-Halogeno-2-deoxyglycosyl Halides

The addition of halogens (e.g., Br₂, Cl₂) to acetylated glycals is a classic transformation that proceeds readily to afford 1,2-dihalo derivatives.[2] The reaction is believed to proceed through a halonium ion intermediate, which is then opened by the halide ion. The stereochemical outcome is typically trans-diaxial addition.

Experimental Protocol: Dibromination of Tri-O-acetyl-D-glucal

-

Dissolve tri-O-acetyl-D-glucal (1.0 eq) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) at 0 °C.

-

Slowly add a solution of bromine (1.1 eq) in CH₂Cl₂ dropwise to the reaction mixture with stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Azide Addition: Access to 2-Azido-2-deoxy Sugars

The introduction of an azide group at the C2 position is of significant interest for the synthesis of amino sugars and for use in bioorthogonal "click" chemistry.[7][8] Azidonitration, using sodium azide and ceric ammonium nitrate (CAN), is a common method that proceeds via a radical mechanism.[9]

Mechanism of Azidonitration

The reaction is initiated by the oxidation of the azide ion by CAN to generate the azide radical (N₃•).[9] This electrophilic radical then adds to the electron-rich double bond of the glycal, primarily at the C2 position. The resulting radical intermediate is then trapped by a nitrate ion. The stereoselectivity of the azide addition is influenced by the steric hindrance of the glycal substituents.[9]

Caption: Workflow for the azidonitration of an acetylated glycal.

Epoxidation: Formation of 1,2-Anhydrosugars

The epoxidation of glycals provides access to highly reactive 1,2-anhydrosugars, which are versatile intermediates for the synthesis of various glycosides.[10][11] Dimethyldioxirane (DMDO) is a particularly effective reagent for this transformation, often providing high yields and stereoselectivity.[10][11][12][13] The stereochemical outcome of the epoxidation is influenced by the substituents on the pyranose ring.[10]

Experimental Protocol: Epoxidation of Tri-O-acetyl-D-glucal with DMDO

-

Prepare a solution of DMDO in acetone.

-

Dissolve tri-O-acetyl-D-glucal (1.0 eq) in dichloromethane (CH₂Cl₂) and cool to 0 °C.

-

Add the DMDO solution dropwise to the glycal solution with stirring.

-

Allow the reaction to warm to room temperature and monitor by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMDO.

-

The resulting 1,2-anhydrosugar is often used in the next step without further purification due to its reactivity.[10]

The Ferrier Rearrangement: Synthesis of 2,3-Unsaturated Glycosides

The Ferrier rearrangement is a powerful reaction that converts glycals into 2,3-unsaturated glycosides in the presence of a Lewis acid and a nucleophile (often an alcohol).[1][6][14] The reaction involves a nucleophilic substitution with an allylic shift.[6]

Mechanism of the Ferrier Rearrangement

The reaction is initiated by the coordination of a Lewis acid to the C3-acetate group, promoting its departure and the formation of a delocalized allyloxocarbenium ion.[6] This intermediate is then attacked by the nucleophile at the anomeric carbon (C1), leading to the formation of the 2,3-unsaturated glycoside.[6] The reaction typically favors the formation of the α-anomer.[14]

Caption: Simplified mechanism of the Ferrier Rearrangement.

Synthesis of C-Glycosides and 2-Deoxyglycosides

Electrophilic addition reactions of acetylated glycals are instrumental in the synthesis of C-glycosides and 2-deoxyglycosides, which are important classes of carbohydrate mimetics with enhanced metabolic stability.

C-Glycosides via Carbon-Ferrier Rearrangement

By employing carbon-based nucleophiles in the Ferrier rearrangement, C-glycosides can be synthesized.[14][15] Silyl enol ethers, allylsilanes, and other organometallic reagents are commonly used as carbon nucleophiles.[15]

2-Deoxyglycosides

The direct addition of alcohols to glycals, often catalyzed by an acid, is a straightforward method for the synthesis of 2-deoxyglycosides.[16][17] This reaction proceeds through the protonation of the glycal double bond to form an oxocarbenium ion at C1, which is then trapped by the alcohol.

Data Summary

| Reaction | Electrophile | Key Intermediate | Major Product(s) | Stereoselectivity |

| Halogenation | X₂ (X = Cl, Br) | Halonium ion | 1,2-dihalo-2-deoxyglycosyl halides | trans-diaxial |

| Azidonitration | N₃• (from NaN₃/CAN) | C2-azido radical | 2-azido-1-nitrate-2-deoxysugars | Dependent on glycal structure |

| Epoxidation | DMDO | - | 1,2-Anhydrosugars | Dependent on glycal structure |

| Ferrier Rearrangement | Lewis Acid | Allyloxocarbenium ion | 2,3-Unsaturated glycosides | Typically α-selective |

| C-Glycosylation | Lewis Acid / Carbon Nu | Allyloxocarbenium ion | 2,3-Unsaturated C-glycosides | Typically α-selective |

| 2-Deoxyglycosylation | H⁺ | Oxocarbenium ion | 2-Deoxyglycosides | Often α-selective |

Conclusion

The electrophilic addition reactions of acetylated glycals represent a robust and versatile toolkit for the modern carbohydrate chemist. The ability to control the stereochemical outcomes of these reactions allows for the efficient and predictable synthesis of a wide range of complex and biologically relevant carbohydrate structures. A thorough understanding of the underlying mechanistic principles is paramount to the successful application of these powerful synthetic transformations in the fields of drug discovery and chemical biology.

References

- Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carboboration of Glycals.

- Ferrier rearrangement. Wikipedia.

- Addition of Hetero

- Recent Advances on the Synthesis of C-Glycosides

- Stereoselective Synthesis of 2-Deoxyglycosides from Glycals by Visible-Light-Induced Photoacid C

- Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside.

- The synthesis of 2-deoxy-α-D-glycosides from D-glycals c

- Transformation of Glycals into 2,3-Unsaturated Glycosyl Derivatives (Ferrier Rearrangement). Organic Reactions.

- Stereoselective synthesis of 2-deoxy-α-C-glycosides

- Stereoselective Synthesis of 2-Deoxythiosugars

- Electrochemical Ferrier Rearrangement of Glycals.

- Stereoelectronic Factors in the Stereoselective Epoxidation of Glycals and 4-Deoxypentenosides.

- Electrochemical Ferrier Rearrangement of Glycals. ChemRxiv.

- Stereoselective synthesis of 2-deoxy-α-C-glycosides

- Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carbobor

- Preparation of α-C-Glycosides

- On the direct epoxidation of glycals: application of a reiterative strategy for the synthesis of .beta.-linked oligosaccharides. American Chemical Society.

- Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carboboration of Glycals. Journal of the American Chemical Society.

- Azides. Chemistry LibreTexts.

- Halogenation of Glycals and Heterocyclic Compounds.

- Direct epoxidation of D-glucal and D-galactal derivatives with in situ gener

- On the direct epoxidation of glycals: application of a reiterative strategy for the synthesis of .beta.-linked oligosaccharides.

- Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central.

- Sonogashira–Hagihara reactions of halogenated glycals.

- Cu(I)-Catalyzed Stereoselective Glycosylation of “Electron-Deficient” Glycals.

- Azides in carbohydr

- Reaction of D-glycals derivatives with Carbohydrate azides derivatives Via.

- (PDF) Sonogashira-Hagihara reactions of halogenated glycals.

- Stereoselective Construction of Glycosides Enabled by Glycosyl/Glycal Metal Species. Wiley Online Library.

- Iron-Catalyzed Highly Stereospecific Glycosylation with Glycal Epoxides.

- Creating glycoside diversity through stereoselective carbobor

- Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI.

- Azides in Carbohydrate Chemistry.

- Recent Advances in Stereoselective Chemical O-Glycosylation Reactions.

- Electrophilic Addition (OCR A Level Chemistry A): Revision Note. Save My Exams.

- 11.1.1 General mechanism of electrophilic addition. Chemistry LibreTexts.

- Ch 6: Electrophilic Addition. University of Calgary.

- Electrophilic addition. Wikipedia.

- Creating glycoside diversity through stereoselective carboboration of glycals.

- Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions.

- Classification of the Electrophilic Addition Reactions of Olefins and Acetylenes.

- Glycal addition reaction for formation of 13.

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. savemyexams.com [savemyexams.com]

- 5. Electrophilic addition - Wikipedia [en.wikipedia.org]

- 6. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Stereoelectronic Factors in the Stereoselective Epoxidation of Glycals and 4-Deoxypentenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 15. Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stereoselective Synthesis of 2-Deoxyglycosides from Glycals by Visible-Light-Induced Photoacid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The synthesis of 2-deoxy-α-D-glycosides from D-glycals catalyzed by TMSI and PPh3 - PubMed [pubmed.ncbi.nlm.nih.gov]

role of the double bond in triacetylgalactal reactivity

An In-depth Technical Guide to the Role of the Double Bond in Triacetylgalactal Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-O-acetyl-D-galactal is a pivotal starting material in modern carbohydrate chemistry, primarily due to the versatile reactivity of its endocyclic enol ether double bond. This guide provides a comprehensive exploration of the double bond's role in governing the reactivity of triacetylgalactal. We will delve into the mechanistic underpinnings of key transformations, including electrophilic additions, glycosylation reactions, cycloadditions, and rearrangements. By understanding the electronic nature of this functional group and the stereochemical implications of its reactions, researchers can strategically design and execute synthetic routes toward complex glycoconjugates, modified monosaccharides, and other vital biomolecules. This document serves as a technical resource, blending theoretical principles with practical, field-proven insights and methodologies.

The Electronic Nature and Stereochemical Environment of the Double Bond